1,2-Heptanediol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

heptane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16O2/c1-2-3-4-5-7(9)6-8/h7-9H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCXZDAKFJKCPGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50958269 | |

| Record name | Heptane-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50958269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3710-31-4 | |

| Record name | 1,2-Heptanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3710-31-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Heptanediol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003710314 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Heptane-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50958269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-Heptanediol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 1,2-Heptanediol for Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 1,2-Heptanediol, a compound of increasing interest in pharmaceutical and cosmetic research. This document details its quantitative properties, outlines experimental protocols for their determination, and visualizes its mechanism of action as a skin penetration enhancer, a critical application in drug delivery.

Core Physicochemical Properties

This compound (CAS No: 3710-31-4), also known as 1,2-dihydroxyheptane, is a vicinal diol with a seven-carbon aliphatic chain. Its amphiphilic nature, stemming from the hydrophilic diol head and a lipophilic heptyl tail, governs its unique properties and applications.

Identification and General Properties

| Property | Value | Reference |

| Molecular Formula | C₇H₁₆O₂ | [1] |

| Molecular Weight | 132.20 g/mol | [1] |

| Appearance | Colorless to almost colorless clear liquid | [2] |

| Purity | >98.0% (GC) | [2] |

| Synonyms | 1,2-Dihydroxyheptane, Heptane-1,2-diol | [1] |

Thermodynamic and Physical Properties

The following table summarizes key quantitative data regarding the thermodynamic and physical properties of this compound. These values are crucial for predicting its behavior in various experimental and formulation conditions.

| Property | Value | Unit | Reference |

| Boiling Point | 226.00 - 227.00 (at 760 mmHg, est.) 130 (at 11 mmHg) | °C | [3][4] |

| Melting Point | 12.94 (Mean or Weighted MP, est.) 44.24 (estimate) | °C | [4][5] |

| Density | 0.947 | g/cm³ | [6] |

| Vapor Pressure | 0.00532 (Mean VP of Antoine & Grain methods, 25°C) 0.016000 (est., 25°C) | mmHg | [3][5] |

| Water Solubility | 8811 (est., 25°C) | mg/L | [3] |

| logP (Octanol/Water) | 1.18 (KOWWIN v1.67 estimate) 1.030 (est.) | [3][5] | |

| Flash Point | 101.70 (TCC, est.) | °C | [3] |

Experimental Protocols for Physicochemical Property Determination

Accurate determination of physicochemical properties is fundamental for research and development. The following sections detail generalized experimental protocols applicable to this compound and similar diols.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.

Methodology: Distillation Method [7][8]

-

Apparatus Setup: Assemble a distillation apparatus consisting of a round-bottom flask, a condenser, a thermometer, and a collection flask. The thermometer bulb should be positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor.

-

Sample Preparation: Place a sample of this compound and a few boiling chips into the round-bottom flask.

-

Heating: Gently heat the flask using a heating mantle.

-

Observation: Record the temperature at which a steady stream of distillate is collected. This temperature is the boiling point. A pressure correction may be necessary if the atmospheric pressure deviates significantly from 760 mmHg.

Determination of Melting Point

For compounds that are solid at or near room temperature, the melting point is a key indicator of purity.

Methodology: Capillary Method [9][10][11][12][13]

-

Sample Preparation: Introduce a small, dry sample of this compound into a capillary tube, ensuring the sample is tightly packed to a height of 2-3 mm.

-

Apparatus: Place the capillary tube into a melting point apparatus.

-

Heating: Heat the sample rapidly to a temperature approximately 15-20°C below the expected melting point, then reduce the heating rate to 1-2°C per minute.

-

Observation: Record the temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid. This range represents the melting point.

Determination of Water Solubility

Solubility is a critical parameter for understanding the behavior of a compound in aqueous environments.

Methodology: Shake-Flask Method [4][14][15][16][17]

-

Preparation: Add an excess amount of this compound to a known volume of distilled water in a sealed container.

-

Equilibration: Agitate the mixture at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the undissolved solute to settle.

-

Quantification: Carefully withdraw a sample of the supernatant, filter it to remove any undissolved particles, and determine the concentration of this compound using a suitable analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Determination of Partition Coefficient (logP)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and is a key predictor of its biological activity and environmental fate.

Methodology: Shake-Flask Method [18][19][20][21]

-

Solvent Saturation: Pre-saturate n-octanol with water and water with n-octanol.

-

Partitioning: Add a known amount of this compound to a mixture of the pre-saturated n-octanol and water.

-

Equilibration: Vigorously shake the mixture for a set period and then allow the two phases to separate completely.

-

Analysis: Determine the concentration of this compound in both the n-octanol and water phases using an appropriate analytical method (e.g., HPLC-UV).

-

Calculation: The logP is calculated as the logarithm of the ratio of the concentration in the octanol (B41247) phase to the concentration in the aqueous phase.

Role in Drug Development: Skin Penetration Enhancement

This compound is recognized for its role as a penetration enhancer in transdermal drug delivery systems.[22][23] Its mechanism of action involves the reversible disruption of the highly organized structure of the stratum corneum, the outermost layer of the skin and the primary barrier to drug absorption.

Mechanism of Action

Longer-chain 1,2-alkanediols, such as this compound, are believed to enhance skin penetration primarily by interacting with and disordering the intercellular lipid matrix of the stratum corneum.[4][24] This matrix is composed mainly of ceramides (B1148491), cholesterol, and free fatty acids, which are arranged in highly ordered lamellar structures.

The amphiphilic nature of this compound allows it to intercalate into these lipid bilayers. The presence of the diol disrupts the tight packing of the lipid chains, leading to an increase in the fluidity of the lipid matrix.[7][8] This disordered state creates more permeable pathways for drug molecules to diffuse through the stratum corneum and into the deeper layers of the skin.

Techniques such as Fourier Transform Infrared (FTIR) spectroscopy and Differential Scanning Calorimetry (DSC) are instrumental in studying these interactions.[5][9][10][11][14][15] FTIR can reveal changes in the conformational order of the lipid acyl chains, while DSC can detect shifts in the phase transition temperatures of the stratum corneum lipids, indicating a change in their organization.

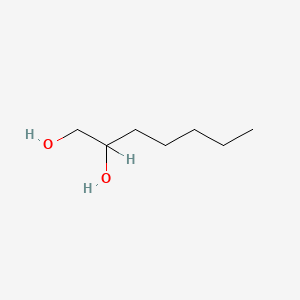

Caption: Molecular mechanism of this compound as a skin penetration enhancer.

Experimental Workflow for Evaluating Penetration Enhancement

The following workflow outlines a typical experimental approach to assess the efficacy of this compound as a penetration enhancer for a model drug.

Caption: Workflow for assessing skin penetration enhancement of a drug by this compound.

Conclusion

This compound possesses a unique combination of physicochemical properties that make it a valuable excipient in pharmaceutical and cosmetic formulations. Its amphiphilicity, coupled with its ability to act as a solvent, humectant, and penetration enhancer, provides formulators with a multifunctional ingredient. The experimental protocols and mechanistic insights provided in this guide serve as a foundational resource for researchers and drug development professionals seeking to leverage the properties of this compound in their work. Further research into its interactions with biological membranes will continue to expand its applications in advanced drug delivery systems.

References

- 1. The role of ceramides 1 and 2 in the stratum corneum lipid organisation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effect of Hydrocarbon Chain Length in 1,2-Alkanediols on Percutaneous Absorption of Metronidazole: Toward Development of a General Vehicle for Controlled Release - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Impact of Alkanediols on Stratum Corneum Lipids and Triamcinolone Acetonide Skin Penetration - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Membrane fluidity - Wikipedia [en.wikipedia.org]

- 7. Effect of Lipid Peroxidation on the Properties of Lipid Bilayers: A Molecular Dynamics Study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Differential scanning calorimetric studies on the melting behavior of water in stratum corneum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Differential scanning calorimetry of dimethylsulphoxide-treated human stratum corneum [ouci.dntb.gov.ua]

- 11. scilit.com [scilit.com]

- 12. The physics of stratum corneum lipid membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 14. researchgate.net [researchgate.net]

- 15. Water and nonelectrolyte permeability of lipid bilayer membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Enhancement of stratum corneum lipid structure improves skin barrier function and protects against irritation in adults with dry, eczema‐prone skin - PMC [pmc.ncbi.nlm.nih.gov]

- 19. diva-portal.org [diva-portal.org]

- 20. Impact of Alkanediols on Stratum Corneum Lipids and Triamcinolone Acetonide Skin Penetration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Frontiers | The effects of molecular and nanoscopic additives on phospholipid membranes [frontiersin.org]

- 22. researchgate.net [researchgate.net]

- 23. Infrared Spectroscopic Study of Stratum Corneum Model Membranes Prepared from Human Ceramides, Cholesterol, and Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

Synthesis of 1,2-Heptanediol: A Technical Guide for Laboratory Applications

Introduction: 1,2-Heptanediol is a vicinal diol that finds extensive application in the cosmetics industry as a skin-conditioning agent and humectant, and in organic synthesis as a versatile building block.[1][2] Its synthesis in a laboratory setting can be accomplished through several reliable routes, primarily involving the functionalization of 1-heptene (B165124) or construction from smaller fragments via Grignard chemistry. This guide provides an in-depth overview of the core synthetic methodologies, complete with experimental protocols, comparative data, and workflow diagrams for researchers and professionals in drug development and chemical sciences.

Route 1: Dihydroxylation of 1-Heptene

The direct oxidation of 1-heptene to this compound is a highly effective and atom-economical approach. This transformation can be achieved through several methods, which primarily differ in the catalytic system and the stereochemical outcome. The key advantage of this route is the direct conversion of a readily available starting material to the desired product in a single step.

Upjohn Dihydroxylation (syn-Dihydroxylation)

The Upjohn dihydroxylation method facilitates the syn-selective preparation of 1,2-diols.[3][4] This reaction utilizes a catalytic amount of the highly toxic and expensive osmium tetroxide (OsO₄), which is continuously regenerated in the catalytic cycle by a stoichiometric co-oxidant, N-Methylmorpholine N-oxide (NMO).[3][5] This approach provides a racemic mixture of (R)- and (S)-1,2-heptanediol. While effective, the reaction can be slow and may produce ketone byproducts.[4]

Sharpless Asymmetric Dihydroxylation (Enantioselective syn-Dihydroxylation)

For applications requiring enantiomerically pure this compound, the Sharpless asymmetric dihydroxylation is the premier method.[6][7] This powerful technique employs a catalytic amount of osmium tetroxide and a chiral ligand, typically a dihydroquinine (DHQ) or dihydroquinidine (B8771983) (DHQD) derivative, to direct the stereochemical outcome of the dihydroxylation.[1][7] Commercially available reagent kits, known as AD-mix-α (using (DHQ)₂PHAL) and AD-mix-β (using (DHQD)₂PHAL), provide reliable access to either enantiomer of the diol with high enantioselectivity.[6] Potassium ferricyanide (B76249) (K₃[Fe(CN)₆]) is commonly used as the stoichiometric oxidant.[7]

Workflow for Dihydroxylation Routes

Caption: Dihydroxylation pathways of 1-heptene.

Route 2: Epoxidation of 1-Heptene followed by Hydrolysis

An alternative two-step approach to this compound involves the initial epoxidation of 1-heptene to form 1,2-epoxyheptane (B1347036), followed by hydrolytic ring-opening of the epoxide. This sequence typically results in anti-dihydroxylation, yielding a product with the opposite relative stereochemistry to that obtained from syn-dihydroxylation methods.[8]

Epoxidation

The epoxidation of 1-heptene is commonly achieved using a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA).[9][10] The reaction is stereospecific, with the oxygen atom delivered to one face of the double bond in a concerted mechanism.[9] Other systems, such as hydrogen peroxide in the presence of a metal catalyst (e.g., iron, manganese), can also be employed for this transformation, offering a greener alternative.[11][12]

Hydrolysis of 1,2-Epoxyheptane

The subsequent ring-opening of the epoxide is typically carried out under aqueous acidic conditions. The acid protonates the epoxide oxygen, activating the ring towards nucleophilic attack by water.[8] This Sₙ2-type attack occurs at the less substituted carbon, leading to the formation of the trans-diol.

Workflow for Epoxidation-Hydrolysis Route

Caption: Two-step synthesis via epoxidation.

Route 3: Grignard Reaction-Based Synthesis

This route builds the carbon skeleton of this compound through a carbon-carbon bond-forming reaction. A specific and effective method involves the reaction of a butyl Grignard reagent with an epoxide containing a leaving group, such as epichlorohydrin (B41342) (2-(chloromethyl)oxirane).[13]

The synthesis proceeds in two steps. First, butylmagnesium bromide is prepared from n-butyl bromide and magnesium metal. This Grignard reagent then attacks the less sterically hindered carbon of epichlorohydrin, opening the epoxide ring to form 1-chloroheptan-2-ol (B3022108).[13] In the second step, this intermediate is treated with a strong base like sodium hydroxide, which facilitates an intramolecular Sₙ2 reaction. The alkoxide formed deprotonation of the hydroxyl group attacks the carbon bearing the chlorine atom, displacing the chloride and forming 1,2-epoxyheptane. Subsequent hydrolysis under the reaction conditions or during workup yields the final product, this compound.[13]

Workflow for Grignard-Based Synthesis

Caption: Grignard route to this compound.

Data Summary

| Synthesis Route | Key Reagents | Catalyst | Typical Yield | Stereochemistry | Reference |

| Upjohn Dihydroxylation | 1-Heptene, NMO | OsO₄ | High | syn (Racemic) | [4] |

| Sharpless Dihydroxylation | 1-Heptene, K₃[Fe(CN)₆], AD-mix | OsO₄, Chiral Ligand | 80-99% | syn (Enantioselective) | [1][6] |

| Epoxidation/Hydrolysis | 1-Heptene, H₂O₂ | Fe³⁺ salt | 96% (for 1-hexene) | anti (Racemic) | [11] |

| Epoxidation/Hydrolysis | 1-Heptene, m-CPBA | None | ~75% (general) | anti (Racemic) | [8] |

| Grignard Synthesis | n-Butyl Bromide, Epichlorohydrin | None | 40% (first step) | Racemic | [13] |

Note: Yields are highly dependent on specific reaction conditions and substrate. Data for analogous substrates is included for comparison where specific data for 1-heptene is not available.

Detailed Experimental Protocols

Protocol 1: Upjohn Dihydroxylation of 1-Heptene

This protocol is a representative procedure adapted from the general Upjohn dihydroxylation method.[4]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1-heptene (1.0 eq) and N-methylmorpholine N-oxide (NMO, 1.2 eq) in a 10:1 mixture of acetone (B3395972) and water.

-

Catalyst Addition: To the stirring solution, add a catalytic amount of osmium tetroxide (e.g., 0.2 mol% as a 2.5 wt% solution in tert-butanol).

-

Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC or GC analysis until the starting material is consumed (typically 12-24 hours).

-

Work-up: Quench the reaction by adding a saturated aqueous solution of sodium sulfite (B76179) or sodium bisulfite and stir for 30 minutes.

-

Extraction: Extract the aqueous mixture with three portions of ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica (B1680970) gel column chromatography to yield racemic this compound.

Protocol 2: Epoxidation of 1-Heptene with m-CPBA and Subsequent Hydrolysis

This protocol is a representative two-step procedure.[8][14]

Step A: Epoxidation

-

Reaction Setup: Dissolve 1-heptene (1.0 eq) in dichloromethane (B109758) (DCM) in a round-bottom flask and cool the solution to 0 °C in an ice bath.

-

Reagent Addition: Add meta-chloroperoxybenzoic acid (m-CPBA, 1.1 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the alkene.

-

Work-up: Dilute the reaction mixture with DCM and wash sequentially with a saturated aqueous solution of sodium bicarbonate (to remove m-chlorobenzoic acid) and brine.

-

Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully concentrate under reduced pressure to obtain crude 1,2-epoxyheptane. Caution: Low molecular weight epoxides can be volatile.

Step B: Hydrolysis

-

Reaction Setup: Dissolve the crude 1,2-epoxyheptane in a mixture of tetrahydrofuran (B95107) (THF) and water (e.g., 4:1).

-

Acidification: Add a catalytic amount of sulfuric acid or perchloric acid to the solution.

-

Reaction: Heat the mixture to reflux and stir until the epoxide is consumed (monitor by TLC).

-

Work-up: Cool the reaction to room temperature and neutralize the acid with a saturated aqueous solution of sodium bicarbonate.

-

Extraction and Purification: Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the resulting crude diol by flash chromatography or distillation.

Protocol 3: Grignard Synthesis of this compound

This protocol is based on the procedure described in the literature.[13]

Step A: Preparation of Butylmagnesium Bromide

-

Reaction Setup: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings (1.1 eq).

-

Initiation: Add a small portion of a solution of n-butyl bromide (1.0 eq) in anhydrous tetrahydrofuran (THF) to the magnesium. If the reaction does not start, a small crystal of iodine or gentle warming may be required.

-

Grignard Formation: Once the reaction initiates (indicated by bubbling and heat), add the remaining n-butyl bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture for 1 hour.

Step B: Synthesis and Hydrolysis

-

Reaction Setup: Cool the freshly prepared Grignard reagent to 0 °C.

-

Addition: Add 2-(chloromethyl)oxirane (epichlorohydrin, 0.9 eq) dropwise to the Grignard solution, maintaining the temperature below 10 °C.

-

Reaction: After addition, allow the mixture to warm to room temperature and stir for several hours.

-

Intermediate Work-up: Cool the reaction to 0 °C and cautiously quench by the slow addition of a saturated aqueous ammonium (B1175870) chloride solution. Extract the product (1-chloroheptan-2-ol) with diethyl ether, wash the organic phase with brine, dry over sodium sulfate, and concentrate. The reported yield for this intermediate is 40%.[13]

-

Final Step: Dissolve the crude 1-chloroheptan-2-ol in a suitable solvent and treat with powdered sodium hydroxide, followed by hydrolysis to afford this compound.[13] Purification is achieved by distillation or chromatography.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Upjohn Dihydroxylation [organic-chemistry.org]

- 4. Upjohn dihydroxylation - Wikipedia [en.wikipedia.org]

- 5. synarchive.com [synarchive.com]

- 6. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]

- 7. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. youtube.com [youtube.com]

- 11. KR101620925B1 - Process for preparing 1,2-hexanediol - Google Patents [patents.google.com]

- 12. Manganese catalyzed cis-dihydroxylation of electron deficient alkenes with H2O2 - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Antimicrobial Mechanism of Action of 1,2-Heptanediol

For Researchers, Scientists, and Drug Development Professionals

Abstract: 1,2-Heptanediol is a versatile chemical compound utilized across various industries, notably in cosmetics and personal care products, for its properties as a solvent, humectant, and, most importantly, as an antimicrobial agent. This technical guide provides a comprehensive overview of the core mechanism of action by which this compound exerts its antimicrobial effects. The primary focus is on its interaction with microbial cell membranes, with additional exploration of potential intracellular targets and effects on signaling pathways. This document summarizes quantitative data, details key experimental protocols, and provides visual representations of the underlying mechanisms and workflows.

Core Antimicrobial Mechanism: Membrane Disruption

The principal mechanism by which this compound and other 1,2-alkanediols exhibit their antimicrobial activity is through the disruption of the microbial cell membrane.[1] This action is primarily attributed to the amphiphilic nature of the molecule, which possesses both a hydrophilic diol head and a hydrophobic alkyl chain.[1]

The antimicrobial efficacy of 1,2-alkanediols is directly correlated with the length of their alkyl chain.[2] The heptyl chain of this compound provides a balance of hydrophobicity and hydrophilicity that allows it to effectively insert into the lipid bilayer of microbial cell membranes. This insertion disrupts the structural integrity and function of the membrane, leading to a cascade of events that culminate in cell death.

A key consequence of this membrane disruption is the depolarization of the cytoplasmic membrane potential.[3] This loss of membrane potential disrupts essential cellular processes that are dependent on the electrochemical gradient, such as ATP synthesis and nutrient transport, ultimately leading to microbial death.

Quantitative Data on Antimicrobial Efficacy

While specific quantitative data for this compound is not extensively available in the public domain, the antimicrobial efficacy of structurally similar 1,2-alkanediols, such as 1,2-hexanediol (B41856), has been well-documented. This data serves as a strong proxy for the expected performance of this compound.

Table 1: Minimum Inhibitory Concentrations (MICs) of 1,2-Hexanediol against Various Microorganisms

| Microorganism | Type | MIC (% v/v) | Reference |

| Staphylococcus aureus | Gram-positive bacteria | 0.5 - 2 | [3] |

| Escherichia coli | Gram-negative bacteria | 0.5 - 2 | [3] |

| Candida albicans | Yeast | ≤2 | |

| Bacillus cereus | Gram-positive bacteria | Not specified | [3] |

Note: The bactericidal concentration of 1,2-hexanediol has been reported to be in the range of 1 to 2 times its MIC.[3]

Potential Intracellular Targets and Signaling Pathway Interactions

While membrane disruption is the primary mechanism of action, the possibility of secondary effects on intracellular components and signaling pathways warrants consideration.

Interaction with Proteins and Enzymes

High concentrations of some antimicrobial agents can lead to protein denaturation.[4] While direct evidence for this compound-induced protein denaturation as a primary antimicrobial mechanism is lacking, its amphiphilic nature could potentially disrupt the tertiary structure of proteins, leading to loss of function. However, the rapid membrane depolarization observed suggests that this is likely a secondary effect that occurs after the initial membrane damage.

Interference with Quorum Sensing and Biofilm Formation

Quorum sensing (QS) is a cell-to-cell communication process that bacteria use to coordinate group behaviors, including biofilm formation and virulence factor production.[5] Inhibition of QS is a promising strategy for controlling bacterial infections.[5] Some natural compounds have been shown to inhibit biofilm formation. While there is no direct evidence to suggest that this compound is a potent quorum sensing inhibitor, its ability to disrupt the cell membrane could indirectly affect the integrity and function of membrane-bound QS-related proteins. Further research is needed to explore this potential mechanism.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.

Methodology: Broth microdilution is a standard method.

-

Preparation of this compound Stock Solution: Prepare a stock solution of this compound in an appropriate solvent (e.g., sterile deionized water or a solvent with low antimicrobial activity at the concentrations used).

-

Preparation of Microtiter Plates: Dispense sterile microbial growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) into the wells of a 96-well microtiter plate.

-

Serial Dilutions: Create a serial two-fold dilution of the this compound stock solution across the wells of the microtiter plate.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the growth medium, adjusted to a specific cell density (e.g., 0.5 McFarland standard).

-

Inoculation: Inoculate each well with the microbial suspension. Include a positive control (microorganism in medium without this compound) and a negative control (medium only).

-

Incubation: Incubate the plates at an appropriate temperature and duration for the test microorganism (e.g., 37°C for 18-24 hours for bacteria).

-

Reading Results: The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) of the microorganism.

Time-Kill Kinetics Assay

Objective: To assess the rate at which this compound kills a specific microorganism over time.

Methodology:

-

Preparation of Test Cultures: Grow the test microorganism to the mid-logarithmic phase in a suitable broth medium.

-

Exposure to this compound: Add this compound at various concentrations (e.g., 1x MIC, 2x MIC, 4x MIC) to the microbial cultures. Include a growth control without the agent.

-

Sampling over Time: At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each culture.

-

Neutralization and Plating: Immediately neutralize the antimicrobial activity of this compound in the collected samples using a suitable neutralizer. Perform serial dilutions of the neutralized samples and plate them onto agar (B569324) plates.

-

Incubation and Colony Counting: Incubate the plates and count the number of colony-forming units (CFU/mL).

-

Data Analysis: Plot the log10 CFU/mL against time for each concentration of this compound. A ≥3-log10 reduction in CFU/mL is typically considered bactericidal activity.

Bacterial Cytoplasmic Membrane Depolarization Assay

Objective: To determine if this compound disrupts the membrane potential of bacterial cells.

Methodology: This assay often utilizes a membrane potential-sensitive fluorescent dye, such as DiSC3(5).

-

Cell Preparation: Grow bacteria to the mid-logarithmic phase, then harvest and wash the cells. Resuspend the cells in a suitable buffer.

-

Dye Loading: Add the fluorescent dye DiSC3(5) to the cell suspension. In polarized cells, the dye will be taken up and its fluorescence will be quenched.

-

Baseline Fluorescence Measurement: Measure the baseline fluorescence of the dye-loaded cells using a fluorometer.

-

Addition of this compound: Add this compound to the cell suspension.

-

Fluorescence Monitoring: Monitor the change in fluorescence over time. Depolarization of the cell membrane will cause the release of the dye into the extracellular medium, resulting in an increase in fluorescence.

-

Controls: Include a positive control (e.g., a known membrane-depolarizing agent like gramicidin) and a negative control (untreated cells).

Visualizations

Caption: Proposed mechanism of antimicrobial action of this compound.

Caption: Experimental workflow for Minimum Inhibitory Concentration (MIC) assay.

Conclusion

The primary antimicrobial mechanism of this compound is the disruption of the microbial cell membrane, leading to depolarization and subsequent cell death. This activity is dependent on its amphiphilic nature and the length of its alkyl chain. While the potential for interactions with intracellular targets and signaling pathways exists, the current body of evidence strongly supports membrane disruption as the core mechanism. The provided experimental protocols offer a framework for the quantitative assessment of its antimicrobial properties. Further research is warranted to fully elucidate any secondary mechanisms of action and to generate more specific quantitative data for this compound against a broader range of microorganisms.

References

- 1. Investigations on Alkanediols as Alternative Preservatives in a Nonionic Hydrophilic Cream - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Food-grade antimicrobials potentiate the antibacterial activity of 1,2-hexanediol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Quorum Sensing Inhibitors: Curbing Pathogenic Infections through Inhibition of Bacterial Communication - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Analysis of 1,2-Heptanediol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the key spectroscopic data for 1,2-Heptanediol (CAS No: 3710-31-4), a compound of interest in various chemical and pharmaceutical applications. This document presents available experimental mass spectrometry data and predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy data. Detailed experimental protocols for obtaining such spectra are also provided, along with a visual workflow of the spectroscopic analysis process.

Data Presentation

The following tables summarize the quantitative spectroscopic data for this compound. It is important to note that while the Mass Spectrometry data is derived from experimental sources, the NMR and IR data are predicted, as publicly available experimental spectra are not readily accessible.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Prediction performed using standard NMR prediction algorithms. Actual chemical shifts may vary based on solvent and experimental conditions.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~3.58 | m | 1H | CH(OH) |

| ~3.40 | dd | 1H | CH₂OH (diastereotopic) |

| ~3.33 | dd | 1H | CH₂OH (diastereotopic) |

| ~2.50 | br s | 2H | OH |

| ~1.45 | m | 2H | CH₂-CH(OH) |

| ~1.30 | m | 4H | -(CH₂)₂-CH₃ |

| ~0.89 | t | 3H | CH₃ |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Prediction performed using standard NMR prediction algorithms. Actual chemical shifts may vary based on solvent and experimental conditions.

| Chemical Shift (ppm) | Assignment |

| ~74.5 | CH(OH) |

| ~66.8 | CH₂OH |

| ~33.5 | CH₂-CH(OH) |

| ~31.8 | CH₂-CH₂CH₃ |

| ~25.6 | CH₂-CH₂CH₂OH |

| ~22.6 | CH₂-CH₃ |

| ~14.1 | CH₃ |

Table 3: Predicted and Theoretical IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3600-3200 | Strong, Broad | O-H stretch (hydrogen-bonded) |

| 2955-2850 | Strong | C-H stretch (alkane) |

| 1465 | Medium | C-H bend (alkane) |

| 1080-1040 | Strong | C-O stretch (primary & secondary alcohol) |

Table 4: Experimental Mass Spectrometry (MS) Data for this compound

Data sourced from the NIST WebBook.

| m/z | Relative Intensity | Possible Fragment |

| 43 | 100% | [C₃H₇]⁺ |

| 45 | ~85% | [CH₂OH]⁺ |

| 57 | ~80% | [C₄H₉]⁺ |

| 73 | ~75% | [M - C₄H₉]⁺ |

| 101 | ~20% | [M - CH₂OH]⁺ |

| 132 | <5% | [M]⁺ (Molecular Ion) |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques cited. These are generalized protocols and may require optimization for specific instruments and samples.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of this compound (typically 5-25 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a standard 5 mm NMR tube. The choice of solvent is critical to avoid obscuring proton signals of interest. A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), is often added to calibrate the chemical shift scale to 0 ppm.

The NMR tube is placed in the spectrometer's probe. For ¹H NMR, the spectrometer is tuned to the proton resonance frequency. A series of radiofrequency pulses are applied to the sample, and the resulting free induction decay (FID) is recorded. The FID is then Fourier transformed to produce the frequency-domain NMR spectrum. For ¹³C NMR, the spectrometer is tuned to the carbon-13 resonance frequency, and similar steps are followed. Proton decoupling is typically employed in ¹³C NMR to simplify the spectrum by removing C-H coupling.

Infrared (IR) Spectroscopy

For a liquid sample like this compound, the simplest method is to place a drop of the neat liquid between two polished salt plates (e.g., NaCl or KBr). These plates are then mounted in a sample holder and placed in the IR beam of the spectrometer. Alternatively, a solution of the sample in a suitable solvent (one that has minimal IR absorption in the regions of interest, such as CCl₄ or CS₂) can be prepared and placed in a liquid sample cell.

An infrared beam is passed through the sample. The molecules in the sample absorb infrared radiation at specific frequencies corresponding to their vibrational modes. The transmitted light is detected, and a plot of absorbance or transmittance versus wavenumber (cm⁻¹) is generated, resulting in the IR spectrum.

Mass Spectrometry (MS)

A dilute solution of this compound is introduced into the mass spectrometer, typically via a direct infusion or coupled with a chromatographic system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS) for separation from any impurities.

In the ion source (e.g., using Electron Ionization - EI), the sample molecules are bombarded with electrons, leading to the formation of a molecular ion ([M]⁺) and various fragment ions. These ions are then accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z). A detector records the abundance of each ion, and the resulting data is plotted as a mass spectrum, showing the relative intensity of each ion as a function of its m/z value.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis of this compound.

The Solubility Profile of 1,2-Heptanediol in Common Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2-Heptanediol is a versatile diol with applications in cosmetics, pharmaceuticals, and various industrial formulations. Its efficacy in these applications is often dictated by its solubility in different solvent systems. This technical guide provides a comprehensive overview of the solubility of this compound in common organic solvents. While specific quantitative solubility data is not extensively available in public literature, this document outlines the expected solubility based on chemical principles and furnishes a detailed experimental protocol for its determination.

Introduction to this compound

This compound (CAS No. 3710-31-4) is a seven-carbon straight-chain diol with hydroxyl groups at the C1 and C2 positions.[1] This structure imparts both hydrophilic and lipophilic characteristics to the molecule, influencing its solubility in a wide range of solvents. It is a colorless, viscous liquid known for its hygroscopic nature.[1] Its applications include use as a solvent, humectant, and skin-conditioning agent.[1]

Qualitative Solubility of this compound

Based on available data, this compound is generally described as being soluble in alcohols and various other organic solvents.[1][2] The presence of two hydroxyl groups allows for hydrogen bonding with polar solvents, while the seven-carbon alkyl chain provides a nonpolar character, enabling interaction with nonpolar solvents.

A general expectation of its miscibility with common organic solvents, based on the principle of "like dissolves like," is presented in Table 1. It is important to note that this is a qualitative assessment and experimental verification is recommended.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Solvent Example | Predicted Solubility | Rationale |

| Alcohols | Methanol, Ethanol, Isopropanol | Miscible | The hydroxyl groups of this compound can form strong hydrogen bonds with the hydroxyl groups of alcohols. |

| Ketones | Acetone, Methyl Ethyl Ketone | Soluble | The polar carbonyl group of ketones can interact with the hydroxyl groups of this compound. |

| Esters | Ethyl Acetate | Soluble | The polar ester group can interact with the hydroxyl groups of this compound. |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Moderately Soluble | The ether oxygen can act as a hydrogen bond acceptor for the hydroxyl groups of this compound. |

| Aromatic Hydrocarbons | Toluene, Benzene | Sparingly Soluble | The nonpolar aromatic ring has limited favorable interactions with the polar diol functionality. |

| Aliphatic Hydrocarbons | Hexane, Heptane | Sparingly Soluble to Insoluble | The nonpolar nature of alkanes results in weak interactions with the polar hydroxyl groups of this compound. |

Quantitative Solubility Data

A thorough search of publicly available scientific literature and chemical databases did not yield specific quantitative solubility data (e.g., in g/100 mL or mol/L) for this compound in a comprehensive range of common organic solvents. The absence of this data highlights the necessity for experimental determination for specific applications.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound in a given solvent.[3][4][5][6] The following protocol provides a detailed methodology for determining the solubility of this compound in a chosen organic solvent.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Analytical balance

-

Glass flasks or vials with airtight seals

-

Constant temperature shaker or incubator

-

Centrifuge (optional)

-

Syringe filters (chemically compatible with the solvent)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., Gas Chromatography with Flame Ionization Detector (GC-FID), High-Performance Liquid Chromatography (HPLC), or Refractive Index detector).

Procedure

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed flask. The presence of undissolved solute is crucial to ensure that equilibrium is reached from a state of saturation.

-

Equilibration: Place the sealed flask in a constant temperature shaker set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient period to allow for the system to reach equilibrium. A typical duration is 24 to 72 hours.[4] To confirm that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed. The concentration should be constant at equilibrium.

-

Phase Separation: After equilibration, cease agitation and allow the undissolved this compound to settle. If necessary, the sample can be centrifuged to facilitate the separation of the solid and liquid phases.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant (the saturated solution) using a syringe. To ensure no solid particles are transferred, pass the solution through a syringe filter that is compatible with the solvent.

-

Quantification:

-

Gravimetric Analysis (for non-volatile solvents): Accurately weigh a known volume of the filtered saturated solution. Evaporate the solvent under controlled conditions (e.g., in a vacuum oven) until a constant weight of the this compound residue is achieved. The solubility can then be calculated.

-

Chromatographic Analysis: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. Analyze these standards using a suitable chromatographic method (e.g., GC-FID or HPLC) to create a calibration curve. Dilute the filtered saturated solution with a known factor to fall within the range of the calibration curve and analyze it using the same method. The concentration of this compound in the saturated solution can then be determined from the calibration curve.

-

Calculation of Solubility

The solubility can be expressed in various units, such as grams per 100 mL ( g/100 mL), grams per liter (g/L), or moles per liter (mol/L).

For Gravimetric Analysis:

Solubility ( g/100 mL) = (Mass of residue (g) / Volume of aliquot (mL)) * 100

For Chromatographic Analysis:

Solubility (g/L) = Concentration from calibration curve (g/L) * Dilution factor

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.

Caption: Workflow for the shake-flask solubility determination method.

Factors Influencing Solubility

The solubility of this compound is governed by a balance of intermolecular forces between the solute and the solvent. The following diagram illustrates the logical relationships of key factors influencing its solubility.

Caption: Key factors influencing the solubility of this compound.

Conclusion

References

The Dawn of Diols: A Technical Guide to the Discovery and Synthesis of 1,2-Alkanediols

An in-depth exploration into the historical discovery and seminal synthetic methodologies of 1,2-alkanediols, providing researchers, scientists, and drug development professionals with a comprehensive understanding of this pivotal class of organic compounds.

Introduction

1,2-Alkanediols, also known as vicinal diols or glycols, are a fundamental class of organic compounds characterized by two hydroxyl (-OH) groups attached to adjacent carbon atoms. Their unique chemical properties, arising from the proximate hydroxyl functionalities, have established them as indispensable building blocks in a vast array of chemical syntheses and as key components in numerous industrial and pharmaceutical applications. This technical guide delves into the historical discovery of 1,2-alkanediols and provides a detailed examination of the key experimental protocols that have defined their synthesis, from the foundational work of the 19th century to the sophisticated asymmetric methods of the modern era.

The Historic Breakthrough: Wurtz's Synthesis of Ethylene (B1197577) Glycol

The journey into the world of 1,2-alkanediols began in 1856 when the French chemist Charles-Adolphe Wurtz first synthesized the simplest member of this class, ethylene glycol.[1] This seminal discovery opened a new chapter in organic chemistry, demonstrating the existence of "diatomic alcohols."[2] Wurtz's initial synthesis involved a two-step process, starting from ethylene iodide.

Wurtz's 1856 Experimental Protocol for Ethylene Glycol Synthesis

While the original 1856 publication in Comptes rendus hebdomadaires des séances de l'Académie des sciences provides a description of the synthesis, the detailed experimental protocol with precise quantities and conditions is not fully elaborated in easily accessible modern sources. However, based on the available information, the procedure can be reconstructed as follows:

Step 1: Formation of Ethylene Diacetate

-

Reactants: Ethylene iodide (C₂H₄I₂) and silver acetate (B1210297) (AgC₂H₃O₂).

-

Procedure: Wurtz treated ethylene iodide with silver acetate.[2] This reaction proceeds via a nucleophilic substitution where the acetate anion displaces the iodide ions. The reaction was noted to be quite vigorous.

-

Reaction: C₂H₄I₂ + 2 AgC₂H₃O₂ → C₂H₄(C₂H₃O₂)₂ + 2 AgI

Step 2: Saponification to Ethylene Glycol

-

Reactant: Ethylene diacetate (C₂H₄(C₂H₃O₂)₂) and potassium hydroxide (B78521) (KOH).

-

Procedure: The resulting ethylene diacetate was then hydrolyzed using an aqueous solution of potassium hydroxide. This saponification reaction cleaves the ester linkages to yield ethylene glycol and potassium acetate.

-

Reaction: C₂H₄(C₂H₃O₂)₂ + 2 KOH → C₂H₄(OH)₂ + 2 KC₂H₃O₂

This foundational work by Wurtz not only introduced a new class of organic molecules but also laid the groundwork for the development of polyol chemistry.

Logical Relationship of Wurtz's Ethylene Glycol Synthesis

References

An In-depth Technical Guide to the Thermal Stability and Degradation Profile of 1,2-Heptanediol

Audience: Researchers, scientists, and drug development professionals.

Introduction

1,2-Heptanediol (CAS RN: 3710-31-4) is a versatile linear diol with applications in cosmetics, personal care products, and potentially as a pharmaceutical excipient.[1][2] Its functions as a solvent, humectant, and antimicrobial agent are well-documented.[1][2] For applications in drug development and manufacturing, where thermal processes such as sterilization and formulation at elevated temperatures are common, a thorough understanding of its thermal stability and degradation profile is critical. This guide details the expected thermal behavior of this compound and provides the necessary experimental protocols for a comprehensive assessment.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₆O₂ | [3] |

| Molecular Weight | 132.20 g/mol | [3] |

| Boiling Point | 130 °C at 11 mmHg (1.5 kPa) | [4][5] |

| Appearance | Colorless to almost colorless clear liquid | [4][5] |

| Solubility | Soluble in water and various organic solvents | [6] |

Expected Thermal Stability and Degradation Profile

While specific data for this compound is unavailable, the thermal behavior of other glycols provides insight. Ethylene glycol and propylene (B89431) glycol begin to degrade at approximately 200°C and 188°C, respectively.[7] The thermal degradation of glycols can be influenced by the presence of oxygen, leading to oxidative degradation at lower temperatures. For instance, dry polyethylene (B3416737) glycol can degrade significantly at 75°C in the presence of air.[8] Given its longer alkyl chain, this compound is expected to have a boiling point and decomposition temperature that are influenced by both the hydroxyl groups and the hydrocarbon backbone.

The degradation of this compound is likely to proceed through two primary pathways depending on the conditions:

-

Oxidative Degradation: In the presence of oxygen, oxidation of the secondary hydroxyl group to a ketone, followed by C-C bond cleavage, is a probable route. This would lead to the formation of smaller carboxylic acids and aldehydes. The oxidation of vicinal diols to α-hydroxy ketones is a known chemical transformation.

-

Pyrolytic Degradation (Inert Atmosphere): At higher temperatures in an inert atmosphere, the primary degradation mechanism is likely to be C-C bond scission along the alkyl chain and dehydration reactions involving the hydroxyl groups. Pyrolysis of n-heptane, a molecule with the same carbon backbone, yields a mixture of smaller alkenes and alkanes.

The expected degradation products could therefore include shorter-chain aldehydes, ketones, carboxylic acids, and hydrocarbons.

Experimental Protocols for Thermal Analysis

To definitively determine the thermal stability and degradation profile of this compound, a series of standard analytical techniques should be employed.

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This analysis provides the onset temperature of decomposition and the temperature ranges of mass loss.

Methodology:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: Place 5-10 mg of this compound into an alumina (B75360) or platinum crucible.

-

Atmosphere: The analysis should be run in both an inert atmosphere (e.g., nitrogen at a flow rate of 50 mL/min) and an oxidative atmosphere (e.g., air at a flow rate of 50 mL/min) to distinguish between pyrolytic and oxidative degradation.

-

Temperature Program: Heat the sample from ambient temperature to 600°C at a constant heating rate of 10°C/min.

-

Data Analysis: Plot the percentage of weight loss versus temperature. The onset of decomposition is determined from the initial point of significant weight loss. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum degradation rates.

DSC is used to measure the heat flow associated with thermal transitions in a material as a function of temperature. It can detect phase changes such as melting, boiling, and glass transitions, as well as exothermic decomposition.

Methodology:

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: Hermetically seal 2-5 mg of this compound in an aluminum DSC pan. An empty, sealed aluminum pan is used as a reference.

-

Atmosphere: Purge the DSC cell with an inert gas like nitrogen at a flow rate of 50 mL/min.

-

Temperature Program:

-

Equilibrate the sample at a low temperature (e.g., -50°C).

-

Ramp the temperature up to a point below the expected decomposition temperature (e.g., 250°C) at a heating rate of 10°C/min.

-

Cool the sample back to the starting temperature at 10°C/min.

-

A second heating scan is often performed to observe the behavior of the amorphous solid.

-

-

Data Analysis: The DSC thermogram is analyzed to determine the temperatures of endothermic (melting, boiling) and exothermic (crystallization, decomposition) events.

To identify the chemical nature of the compounds evolved during thermal decomposition, evolved gas analysis (EGA) using a combination of TGA and Gas Chromatography-Mass Spectrometry (GC-MS) or Pyrolysis-GC-MS is the preferred method.

Methodology:

-

Instrumentation: A pyrolyzer coupled to a GC-MS system or a TGA-GC-MS system.

-

Sample Preparation: A small, accurately weighed amount of this compound is placed in the pyrolysis tube or TGA crucible.

-

Pyrolysis/TGA Conditions: The sample is heated to various temperatures (e.g., 250°C, 350°C, and 500°C) in both inert (helium) and oxidative (air) atmospheres to simulate different degradation scenarios.

-

GC-MS Analysis:

-

The evolved gases are transferred to the GC column (a polar column like a DB-WAX is often suitable for separating polar degradation products).

-

The GC oven temperature is programmed to separate the individual components of the degradation mixture.

-

The mass spectrometer is used to acquire mass spectra of the eluting compounds.

-

-

Data Analysis: The individual degradation products are identified by comparing their mass spectra with a spectral library (e.g., NIST).

Illustrative Data Presentation

The following tables present hypothetical data for this compound to illustrate how experimental results would be summarized.

Table 2: Illustrative TGA Data for this compound

| Atmosphere | Onset Decomposition Temp. (T_onset) | Temp. at 5% Weight Loss (T₅%) | Temp. at 50% Weight Loss (T₅₀%) | Residual Mass at 600°C |

| Nitrogen | ~210°C | ~225°C | ~280°C | < 1% |

| Air | ~195°C | ~210°C | ~265°C | < 1% |

Table 3: Illustrative DSC Data for this compound

| Thermal Event | Temperature (°C) | Enthalpy (J/g) |

| Glass Transition (T_g) | -85°C | - |

| Boiling Point | ~245°C | ~450 |

| Exothermic Decomposition | > 250°C | Variable |

Table 4: Potential Degradation Products of this compound Identified by GC-MS

| Degradation Condition | Potential Products |

| Oxidative (Air, 250°C) | Acetic acid, Propionic acid, Butyric acid, Pentanoic acid, Hexanal, 2-Heptanone |

| Pyrolytic (N₂, 400°C) | Water, Propene, Butene, Pentene, Hexene, Formaldehyde, Acetaldehyde |

Visualizations

Caption: Workflow for the thermal analysis of this compound.

Caption: Proposed degradation pathways for this compound.

Conclusion

A comprehensive understanding of the thermal stability and degradation profile of this compound is essential for its safe and effective use in pharmaceutical and other applications involving thermal stress. Although specific experimental data is currently lacking, the established analytical techniques of TGA, DSC, and GC-MS provide a clear path forward for its characterization. Based on the behavior of analogous compounds, this compound is expected to be stable at moderate temperatures but will undergo oxidative or pyrolytic degradation at elevated temperatures, leading to the formation of smaller volatile compounds. The experimental protocols and illustrative data presented in this guide provide a framework for researchers to conduct a thorough evaluation of this important diol.

References

- 1. Configurational analysis of long-chain alkanediols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aurigaresearch.com [aurigaresearch.com]

- 4. webstore.ansi.org [webstore.ansi.org]

- 5. gcms.cz [gcms.cz]

- 6. Lab Method for Gas Chromatography - Mass Spectrometry (GC-MS) Screening Procedure for the Presence of Diethylene Glycol and Ethylene Glycol in Toothpaste | FDA [fda.gov]

- 7. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]

- 8. Gas Chromatography-Tandem Mass Spectrometry Method for the Selective Detection of Glycols and Glycerol in the Liquids and Aerosols of E-Cigarette, or Vaping, Products - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Molecular Structure and Conformation of 1,2-Heptanediol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure and conformational landscape of 1,2-Heptanediol. The document delves into its structural parameters, conformational analysis, and the experimental methodologies used for its characterization. This information is critical for understanding its physicochemical properties and its interactions in various chemical and biological systems, which is of particular interest to those in pharmaceutical and cosmetic research and development.

Molecular Structure of this compound

This compound, a vicinal diol with the chemical formula C7H16O2, consists of a seven-carbon chain with hydroxyl groups attached to the first and second carbon atoms.[1][2][3] The presence of two adjacent hydroxyl groups allows for the potential formation of intramolecular hydrogen bonds, which significantly influences its conformational preferences and overall molecular shape.

Predicted Structural Parameters

Due to the lack of published crystallographic data for this compound, a computational analysis using density functional theory (DFT) with the B3LYP functional and a 6-31G* basis set was performed to predict its geometric parameters. The following tables summarize the key predicted bond lengths, bond angles, and dihedral angles for the most stable, gauche conformation, which is stabilized by an intramolecular hydrogen bond.

Table 1: Predicted Bond Lengths of this compound

| Bond | Predicted Bond Length (Å) |

| C1-C2 | 1.53 |

| C2-C3 | 1.54 |

| C3-C4 | 1.54 |

| C4-C5 | 1.54 |

| C5-C6 | 1.54 |

| C6-C7 | 1.53 |

| C1-O1 | 1.43 |

| C2-O2 | 1.43 |

| O1-H1 | 0.97 |

| O2-H2 | 0.97 |

| C-H (average) | 1.09 |

Table 2: Predicted Bond Angles of this compound

| Angle | Predicted Bond Angle (°) |

| O1-C1-C2 | 110.5 |

| C1-C2-O2 | 109.8 |

| C1-C2-C3 | 112.1 |

| C2-C3-C4 | 113.5 |

| C-C-C (alkyl chain average) | 113.0 |

| C-O-H (average) | 108.5 |

| H-C-H (average) | 109.5 |

Table 3: Key Predicted Dihedral Angles of this compound

| Dihedral Angle | Predicted Angle (°) |

| O1-C1-C2-O2 | 62.3 (gauche) |

| H1-O1-C1-C2 | 178.5 |

| H2-O2-C2-C1 | -65.4 |

| C1-C2-C3-C4 | 175.8 (anti) |

Conformational Analysis

The conformational landscape of this compound is primarily dictated by the rotation around the C1-C2 bond and the potential for intramolecular hydrogen bonding between the two hydroxyl groups. Vicinal diols can exist in several staggered conformations, with the gauche and anti forms being the most significant.

-

Gauche Conformation: In this arrangement, the two hydroxyl groups are in proximity, allowing for the formation of an intramolecular hydrogen bond. This interaction stabilizes the gauche conformer, making it the most likely lowest-energy state in the gas phase or in non-polar solvents.[4]

-

Anti Conformation: In the anti conformation, the hydroxyl groups are positioned on opposite sides of the C1-C2 bond, preventing intramolecular hydrogen bonding. This conformation may be more prevalent in polar, protic solvents where intermolecular hydrogen bonding with the solvent molecules can effectively compete with and disrupt the intramolecular bond.

The interplay between these conformers is crucial for the molecule's physical properties, such as its boiling point and solubility, as well as its chemical reactivity.

Experimental Protocols

The structural and conformational properties of this compound can be elucidated through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the connectivity and stereochemistry of this compound.

Protocol for ¹H and ¹³C NMR:

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Typical parameters: spectral width of 200-220 ppm, 1024-4096 scans, relaxation delay of 2-5 seconds.

-

-

2D NMR (COSY, HSQC): To confirm assignments, acquire 2D correlation spectra such as COSY (H-H correlation) and HSQC (C-H correlation).

For determining the enantiomeric purity of chiral 1,2-diols, a derivatization protocol using 2-formylphenylboronic acid and an enantiopure amine can be employed to form diastereomeric iminoboronate esters, which can be distinguished by ¹H NMR.[5][6]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in this compound, particularly the O-H and C-O stretching vibrations, which can provide insights into hydrogen bonding.

Protocol for Liquid Sample FTIR (ATR):

-

Instrument Setup: Use an FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

-

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.

-

Sample Application: Place a small drop of neat this compound onto the ATR crystal.

-

Spectrum Acquisition: Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

-

Data Analysis: The spectrum should be analyzed for characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretch, with its broadness suggesting hydrogen bonding. C-O stretching bands are expected in the 1000-1200 cm⁻¹ region.[7]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is used to determine the molecular weight and fragmentation pattern of this compound, confirming its identity and purity.

Protocol for GC-MS Analysis:

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane (B109758) or methanol.

-

Instrument Setup:

-

GC: Use a capillary column suitable for polar analytes (e.g., a wax-type column).

-

Injector: Set to a temperature of 250 °C.

-

Oven Program: Start at a low temperature (e.g., 60 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 240 °C) at a rate of 10-20 °C/min.

-

MS: Operate in electron ionization (EI) mode at 70 eV. Scan a mass range of m/z 40-400.

-

-

Injection and Acquisition: Inject 1 µL of the prepared sample into the GC-MS system and start the data acquisition.

-

Data Analysis: The resulting total ion chromatogram will show a peak corresponding to this compound. The mass spectrum of this peak can be analyzed for the molecular ion and characteristic fragment ions.[8][9]

References

- 1. This compound [webbook.nist.gov]

- 2. PubChemLite - this compound (C7H16O2) [pubchemlite.lcsb.uni.lu]

- 3. This compound | C7H16O2 | CID 77302 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Ab initio conformational studies on diols and binary diol-water systems using DFT methods. Intramolecular hydrogen bonding and 1:1 complex formation with water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Simple protocol for NMR analysis of the enantiomeric purity of diols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. drawellanalytical.com [drawellanalytical.com]

- 8. Rapid and Sensitive Headspace Gas Chromatography–Mass Spectrometry Method for the Analysis of Ethanol in the Whole Blood - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

In Vitro Toxicological Profile of 1,2-Heptanediol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Heptanediol (CAS No: 3710-31-4) is a synthetic organic compound belonging to the class of 1,2-alkanediols. It is a colorless, viscous liquid that is soluble in water and various organic solvents.[1] Its amphiphilic nature, stemming from a seven-carbon alkyl chain and two adjacent hydroxyl groups, makes it a versatile ingredient in various industrial and consumer products. In the cosmetics industry, it is primarily utilized as a skin-conditioning agent, humectant, and solvent, often valued for its moisturizing properties and its ability to enhance the texture and feel of formulations.[1] Additionally, like other 1,2-alkanediols, it possesses antimicrobial properties, which allows it to function as a preservative booster.

Despite its widespread use, publicly available in vitro toxicological data specifically for this compound is limited. This guide aims to provide a comprehensive overview of its expected toxicological profile for in vitro studies by leveraging available information on its physicochemical properties and by drawing comparisons with structurally related 1,2-alkanediols. This document summarizes key toxicological endpoints, provides detailed experimental protocols for in vitro assessment, and visualizes relevant biological pathways and workflows.

Physicochemical Properties

Understanding the physicochemical properties of this compound is crucial for designing and interpreting in vitro studies, as these properties influence its solubility in culture media, interaction with cellular components, and potential for membrane disruption.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₆O₂ | |

| Molecular Weight | 132.20 g/mol | |

| Appearance | Colorless, viscous liquid | [1] |

| Boiling Point | 226-227 °C (estimated) | |

| Vapor Pressure | 0.016 mmHg @ 25 °C (estimated) | |

| logP (o/w) | 1.03 (estimated) | |

| Water Solubility | Soluble | [1] |

In Vitro Toxicological Data

Cytotoxicity

The cytotoxicity of 1,2-alkanediols is thought to be related to their ability to disrupt cell membranes, a property that generally increases with the length of the alkyl chain.

| Compound | Cell Line(s) | Endpoint | Result | Reference |

| 1,2-Hexanediol | RAW 264.7 (murine macrophage), HK-2 (human kidney) | Cell Viability | Significant decrease in viability at 0.5% and 1.0% concentrations.[1][2] | [1][2] |

| 1,2-Propanediol | Human Proximal Tubule (HPT) cells | Cytotoxicity | Toxic responses observed at 50 mM after repeated exposure. | [3] |

| 1,2-Octanediol | Not specified | Cytotoxicity | Implied to have higher intrinsic toxicity than shorter-chain diols. | [4] |

Genotoxicity

The available data for analogous 1,2-alkanediols suggest a low potential for genotoxicity.

| Compound | Assay Type | Result | Reference |

| 1,2-Propanediol | Comet Assay (in vitro, mouse oocytes) | Significant DNA damage at high concentrations (7.5% and 15%).[5][6] | [5][6] |

| 1,2-Hexanediol | In silico prediction (OncoLogic v8.0) | Low concern for carcinogenicity, negative for genotoxicity in in vitro assays. | [7] |

| 1,5-Pentanediol | Mutagenicity (in vitro) | Negative | [8] |

| 1,6-Hexanediol | Mutagenicity (in vitro) | Negative | [8] |

Skin and Eye Irritation

In vitro studies on reconstructed human tissue models are the standard for assessing skin and eye irritation potential. The irritation potential of 1,2-alkanediols appears to be influenced by their chain length.

| Compound | Assay Type | Result | Reference |

| 1,2-Butanediol, 1,2-Pentanediol, 1,2-Hexanediol, 1,2-Octanediol, 1,2-Decanediol | In vitro skin penetration (Franz diffusion cell) and human patch testing | Sensory irritation potential increases with alkane chain length. 1,2-Hexanediol showed the lowest objective skin irritation potential.[4] | [4] |

| 1,2-Hexanediol | Not specified | Reported to be a strong eye irritant. | [9] |

| 1,2-Octanediol | GHS Classification | Causes serious eye irritation. | [10] |

Experimental Protocols

The following are detailed methodologies for key in vitro experiments to assess the toxicological profile of this compound.

In Vitro Cytotoxicity Assay: MTT Assay

This protocol is based on the principle of the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) to purple formazan (B1609692) crystals by metabolically active cells.

1. Cell Culture and Seeding:

- Culture a relevant cell line (e.g., HaCaT for skin, HepG2 for liver) in appropriate media and conditions.

- Harvest cells during the exponential growth phase.

- Seed cells into a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight.

2. Treatment with this compound:

- Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, ethanol, or directly in culture medium if soluble).

- Prepare serial dilutions of the test substance in culture medium to achieve the desired final concentrations.

- Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with the solvent) and a negative control (medium only).

- Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

3. MTT Assay:

- After the incubation period, add MTT solution (e.g., 20 µL of a 5 mg/mL solution) to each well.

- Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.

- Remove the MTT solution and add a solubilizing agent (e.g., 100 µL of DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

- Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

4. Data Analysis:

- Calculate the percentage of cell viability for each concentration relative to the negative control.

- Plot the percentage of cell viability against the concentration of this compound to generate a dose-response curve.

- Determine the IC50 value (the concentration that inhibits 50% of cell viability).

In Vitro Genotoxicity: Micronucleus Assay

This assay detects chromosomal damage by identifying micronuclei, which are small nuclei that form from chromosome fragments or whole chromosomes that are not incorporated into the main nucleus during cell division. This protocol is based on OECD Test Guideline 487.

1. Cell Culture and Treatment:

- Use a suitable cell line (e.g., CHO, V79, TK6, or human peripheral blood lymphocytes).

- Expose the cells to at least three concentrations of this compound, a negative control, and a positive control, both with and without metabolic activation (S9 mix).

- The treatment duration is typically 3-6 hours in the presence of S9 and for one cell cycle length in the absence of S9.

2. Cell Harvest and Staining:

- After treatment, wash the cells and add cytochalasin B to block cytokinesis, resulting in binucleated cells.

- Harvest the cells at a time point that allows for the observation of binucleated cells.

- Prepare slides and stain the cells with a DNA-specific stain (e.g., Giemsa or a fluorescent dye like DAPI).

3. Microscopic Analysis:

- Score at least 2000 binucleated cells per concentration for the presence of micronuclei.

- A positive result is characterized by a significant, dose-dependent increase in the frequency of micronucleated cells.

In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test

This protocol is based on OECD Test Guideline 439 and uses a three-dimensional human epidermis model that mimics the biochemical and physiological properties of the upper parts of the human skin.

1. Tissue Equilibration:

- Upon receipt, place the RhE tissue inserts into a 6-well plate containing pre-warmed assay medium and equilibrate in a humidified incubator at 37°C with 5% CO₂.

2. Application of Test Substance: